2-Chloro-4-(2-fluorophenyl)pyrimidine: Structural Profiling, Regioselective Synthesis, and Applications in Kinase Inhibitor Design
2-Chloro-4-(2-fluorophenyl)pyrimidine: Structural Profiling, Regioselective Synthesis, and Applications in Kinase Inhibitor Design
Executive Summary
In modern medicinal chemistry, the pyrimidine nucleus serves as a privileged scaffold, frequently acting as the core hinge-binding motif in kinase inhibitors. 2-Chloro-4-(2-fluorophenyl)pyrimidine (CAS: 954216-36-5) is a highly versatile, bifunctional building block designed for modular drug discovery [1]. By strategically positioning a labile chlorine atom at the C2 position and a sterically defined 2-fluorophenyl group at the C4 position, this intermediate allows researchers to rapidly elaborate the C2 position via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven protocols for its application in advanced drug development.
Physicochemical & Structural Profiling
Understanding the electronic and steric baseline of 2-chloro-4-(2-fluorophenyl)pyrimidine is critical for predicting its reactivity and target-binding kinetics. The electron-deficient nature of the pyrimidine ring highly activates the C2-chlorine for nucleophilic attack. Simultaneously, the 2-fluorophenyl group introduces an electronegative fluorine atom capable of orthogonal dipole-dipole interactions or acting as a weak hydrogen bond acceptor within hydrophobic protein pockets [2].
Quantitative Physicochemical Data
Table 1: Baseline identifiers and predicted physicochemical properties.
| Property | Value | Mechanistic Implication |
| CAS Number | 954216-36-5 | Standard registry identifier for procurement and safety tracking. |
| Molecular Formula | C10H6ClFN2 | Defines the exact mass and isotopic distribution. |
| Molecular Weight | 208.62 g/mol | Low molecular weight ensures the final elaborated drug remains within Lipinski's Rule of 5. |
| SMILES | Fc1ccccc1c2ccnc(Cl)n2 | Useful for in silico docking and cheminformatics modeling. |
| Monoisotopic Mass | 208.02036 Da | Critical for LC-MS validation (Expected [M+H]+ at m/z 209.027) [5]. |
| Hazard Profile | Acute Tox. 4, Irritant | Requires stringent fume hood handling and PPE to mitigate dermal/inhalation risks [1]. |
Mechanistic Rationale for Regioselective Synthesis
The synthesis of 2-chloro-4-(2-fluorophenyl)pyrimidine relies on the inherent electronic asymmetry of 2,4-dichloropyrimidine . When subjected to Suzuki-Miyaura cross-coupling conditions, the reaction exhibits near-exclusive regioselectivity for the C4 position over the C2 position [3].
The Causality of Regioselectivity:
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Bond Dissociation Energy (BDE): Computational models indicate that the C4–Cl bond possesses a lower dissociation energy compared to the C2–Cl bond.
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Oxidative Addition Kinetics: The palladium(0) catalyst preferentially inserts into the more electrophilic C4–Cl bond. The nitrogen atoms in the pyrimidine ring withdraw electron density unevenly, rendering C4 highly susceptible to oxidative addition [3].
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Steric Relief: Substitution at C4 often relieves less steric strain during the transition state compared to the C2 position, which is flanked by two nitrogen lone pairs.
Regioselective Suzuki-Miyaura coupling pathway favoring C4 substitution.
Experimental Protocol: Regioselective Synthesis
To ensure maximum yield and prevent double-coupling (diarylation), the following microwave-assisted protocol is optimized for thermodynamic control and rapid conversion [2].
Step-by-Step Methodology
1. Reagent Preparation & Inert Atmosphere
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Action: In an oven-dried microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq, 1.0 mmol), 2-fluorophenylboronic acid (1.0 eq, 1.0 mmol), and anhydrous K2CO3 (3.0 eq, 3.0 mmol).
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Causality: A strict 1:1 stoichiometry of the pyrimidine and boronic acid is critical to suppress the formation of the dicoupled 2,4-diarylpyrimidine byproduct [3].
2. Catalyst and Solvent Addition
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Action: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%). Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v, 3.5 mL). Purge the vial with Argon for 5 minutes and seal.
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Causality: 1,4-Dioxane provides excellent solubility for the organic precursors, while water is strictly required to dissolve the K2CO3 base, facilitating the formation of the reactive boronate complex necessary for the transmetalation step.
3. Microwave Irradiation
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Action: Irradiate the sealed vial in a microwave reactor at 100°C for 15–20 minutes.
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Causality: Microwave irradiation provides rapid, volumetric heating. This accelerates the rate-limiting transmetalation step and drives the reaction to completion before the thermally sensitive Pd(0) catalyst can degrade into inactive palladium black [2].
4. Self-Validating Check (LC-MS)
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Action: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.
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Validation: The protocol is successful if the chromatogram shows the disappearance of the 2,4-dichloropyrimidine peak (m/z 148) and the emergence of a dominant peak at m/z 209 [M+H]+. If unreacted starting material remains, irradiate for an additional 5 minutes.
5. Workup and Purification
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Action: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Reaction Optimization Data
Table 2: Impact of solvent and temperature on regioselectivity and yield [2, 3].
| Solvent System | Temperature | Reaction Time | Yield (C4-Isomer) | Selectivity (C4 vs C2) |
| 1,4-Dioxane / H₂O | 100°C (MW) | 20 min | >75% | >95:5 |
| THF / H₂O | 60°C (Thermal) | 12 hours | 55% | 85:15 |
| DMF | 100°C (Thermal) | 6 hours | <30% | Significant degradation |
Downstream Applications: Kinase Inhibitor Design
Once synthesized, 2-chloro-4-(2-fluorophenyl)pyrimidine serves as the foundational core for targeted therapeutics. The remaining C2-chlorine is perfectly primed for functionalization via SNAr or Buchwald-Hartwig amination [4].
In rational drug design, the pyrimidine core acts as a scaffold that binds to the ATP-binding hinge region of a kinase. The C2-amine substitution typically projects outward toward the solvent-exposed region or forms critical hydrogen bonds with the hinge backbone. Meanwhile, the C4-(2-fluorophenyl) moiety is directed into the deep hydrophobic pocket (often the "DFG-out" or "back pocket"), where the fluorine atom enhances metabolic stability and binding affinity.
Pharmacophore model of pyrimidine derivatives in kinase inhibitor design.
By controlling the order of operations—first leveraging the C4 regioselectivity for the fluorophenyl group, followed by C2 amination—chemists can generate highly diverse libraries of bioactive compounds with precision and high atom economy [4].
References
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2-chloro-4-(2-fluoro-phenyl)-pyrimidine — Chemical Substance Information. NextSDS. Available at:[Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at:[Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH) / PMC. Available at:[Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. American Chemical Society (ACS). Available at:[Link]
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954216-36-5 (C10H6ClFN2) - PubChemLite. Université du Luxembourg. Available at:[Link]
